N'-({4-METHOXY-3-[(4-PROPYLPHENOXY)METHYL]PHENYL}METHYLENE)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE
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Overview
Description
5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-{4-methoxy-3-[(4-propylphenoxy)methyl]benzylidene}-2-furohydrazide is a complex organic compound that features a combination of pyrazole, furan, and benzylidene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-{4-methoxy-3-[(4-propylphenoxy)methyl]benzylidene}-2-furohydrazide typically involves multi-step organic reactions. The key steps include the formation of the pyrazole ring, the introduction of the nitro group, and the coupling of the furan and benzylidene moieties. Common reagents used in these reactions include hydrazines, aldehydes, and nitro compounds. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as iodine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process .
Chemical Reactions Analysis
Types of Reactions
5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-{4-methoxy-3-[(4-propylphenoxy)methyl]benzylidene}-2-furohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The compound can be reduced to remove the nitro group.
Substitution: The benzylidene moiety can undergo electrophilic aromatic substitution
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Reaction conditions often involve the use of solvents such as ethanol and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of a nitroso compound .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
It can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may have applications in the treatment of diseases such as cancer and infectious diseases due to its ability to modulate biological pathways .
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its structure allows for the creation of polymers and other materials with specific characteristics .
Mechanism of Action
The mechanism of action of 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-{4-methoxy-3-[(4-propylphenoxy)methyl]benzylidene}-2-furohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole
- 3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Uniqueness
What sets 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-{4-methoxy-3-[(4-propylphenoxy)methyl]benzylidene}-2-furohydrazide apart from similar compounds is its unique combination of functional groups.
Properties
Molecular Formula |
C27H27N5O6 |
---|---|
Molecular Weight |
517.5g/mol |
IUPAC Name |
N-[[4-methoxy-3-[(4-propylphenoxy)methyl]phenyl]methylideneamino]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C27H27N5O6/c1-3-4-19-5-8-23(9-6-19)37-18-21-13-20(7-11-25(21)36-2)14-28-30-27(33)26-12-10-24(38-26)17-31-16-22(15-29-31)32(34)35/h5-16H,3-4,17-18H2,1-2H3,(H,30,33) |
InChI Key |
HFHNGYGDCCBGHC-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=NNC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-])OC |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=NNC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-])OC |
Origin of Product |
United States |
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